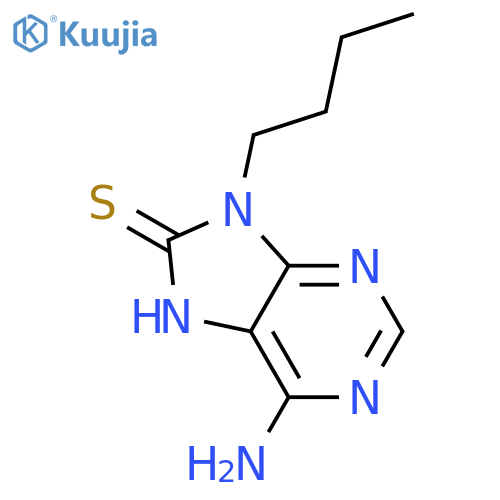

Cas no 521308-65-6 (8H-Purine-8-thione, 6-amino-9-butyl-7,9-dihydro-)

521308-65-6 structure

商品名:8H-Purine-8-thione, 6-amino-9-butyl-7,9-dihydro-

8H-Purine-8-thione, 6-amino-9-butyl-7,9-dihydro- 化学的及び物理的性質

名前と識別子

-

- 8H-Purine-8-thione, 6-amino-9-butyl-7,9-dihydro-

- 6-amino-9-butyl-9H-purine-8-thiol

- VSPKVDZMMKGTFO-UHFFFAOYSA-N

- AKOS016842245

- 521308-65-6

- AQ-086/43471330

- 6-amino-9-butyl-7H-purine-8-thione

- 6-amino-9-butyl-7,9-dihydro-purine-8-thione

- SCHEMBL1965744

-

- インチ: InChI=1S/C9H13N5S/c1-2-3-4-14-8-6(13-9(14)15)7(10)11-5-12-8/h5H,2-4H2,1H3,(H,13,15)(H2,10,11,12)

- InChIKey: VSPKVDZMMKGTFO-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 223.08916661Da

- どういたいしつりょう: 223.08916661Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 247

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 99.2Ų

- 疎水性パラメータ計算基準値(XlogP): 0.9

8H-Purine-8-thione, 6-amino-9-butyl-7,9-dihydro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Crysdot LLC | CD11111491-10g |

6-Amino-9-butyl-9H-purine-8-thiol |

521308-65-6 | 97% | 10g |

$495 | 2024-07-17 | |

| Enamine | EN300-9544704-1.0g |

6-amino-9-butyl-9H-purine-8-thiol |

521308-65-6 | 95% | 1.0g |

$0.0 | 2023-01-07 |

8H-Purine-8-thione, 6-amino-9-butyl-7,9-dihydro- 関連文献

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

521308-65-6 (8H-Purine-8-thione, 6-amino-9-butyl-7,9-dihydro-) 関連製品

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量